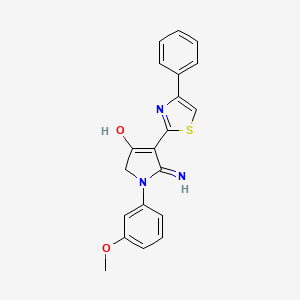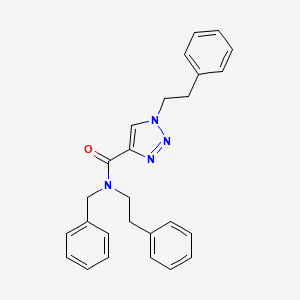acetate](/img/structure/B6051884.png)
ethyl [(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy](phenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl [(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy](phenyl)acetate is a chemical compound that belongs to the family of coumarin derivatives. It has various applications in scientific research, including its use as a fluorescent probe in biochemical assays.
Mécanisme D'action
The mechanism of action of ethyl [(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy](phenyl)acetate involves its ability to bind to enzymes such as esterases and lipases. Upon binding, the compound undergoes hydrolysis to release a fluorescent product that can be detected using spectrofluorometry. In photodynamic therapy, the compound is activated by light to produce reactive oxygen species that can damage cancer cells.
Biochemical and Physiological Effects:
Ethyl [(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy](phenyl)acetate has been shown to have low toxicity and does not produce any significant physiological effects. However, its fluorescence properties make it a useful tool in studying the activity of enzymes involved in various biological processes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using ethyl [(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy](phenyl)acetate in lab experiments include its high sensitivity and selectivity for detecting enzyme activity. It is also relatively easy to synthesize and can be readily purified by column chromatography. However, the compound has some limitations, including its low solubility in water, which can limit its use in aqueous environments.
Orientations Futures
There are several future directions for the use of ethyl [(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy](phenyl)acetate in scientific research. One potential application is in the development of new fluorescent probes for detecting enzyme activity. Additionally, the compound could be used as a starting material for the synthesis of other coumarin derivatives with potential biological activities. Finally, further studies are needed to investigate the potential use of ethyl [(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy](phenyl)acetate in photodynamic therapy for the treatment of cancer and other diseases.
Méthodes De Synthèse
The synthesis of ethyl [(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy](phenyl)acetate involves the reaction of 6-chloro-4-propylcoumarin with phenylacetic acid in the presence of ethyl chloroformate and triethylamine. The reaction is carried out in a solvent such as dichloromethane or chloroform at room temperature. The resulting product is purified by column chromatography to obtain pure ethyl [(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy](phenyl)acetate.
Applications De Recherche Scientifique
Ethyl [(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy](phenyl)acetate has various applications in scientific research. It is used as a fluorescent probe in biochemical assays to detect the presence and activity of enzymes such as esterases and lipases. It can also be used as a photosensitizer in photodynamic therapy to treat cancer and other diseases. Additionally, it has been used as a starting material for the synthesis of other coumarin derivatives with potential biological activities.
Propriétés
IUPAC Name |
ethyl 2-(6-chloro-2-oxo-4-propylchromen-7-yl)oxy-2-phenylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClO5/c1-3-8-15-11-20(24)27-18-13-19(17(23)12-16(15)18)28-21(22(25)26-4-2)14-9-6-5-7-10-14/h5-7,9-13,21H,3-4,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWKDQPHCKQHXTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC(C3=CC=CC=C3)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-pyridinylmethyl)-5-[(6-quinolinyloxy)methyl]-N-(tetrahydro-2-furanylmethyl)-3-isoxazolecarboxamide](/img/structure/B6051819.png)
![N-phenyl-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-3-piperidinamine](/img/structure/B6051824.png)
![2-(4-ethoxyphenyl)-N'-[(2-hydroxy-1-naphthyl)methylene]-4-quinolinecarbohydrazide](/img/structure/B6051825.png)
![methyl 5-methyl-2-({[2-(2-methyl-3-furoyl)hydrazino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B6051826.png)
![2-(4-bromo-1-naphthyl)-N'-[2-hydroxy-5-(phenyldiazenyl)benzylidene]acetohydrazide](/img/structure/B6051830.png)
![2-[1-(4-ethoxybenzyl)-4-(4-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6051831.png)

![N-[1-(2-fluorobenzyl)-3-piperidinyl]-N-methyl-1H-indole-6-carboxamide](/img/structure/B6051844.png)
![3-{1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-3-piperidinyl}-N-methyl-N-[2-(2-pyridinyl)ethyl]propanamide](/img/structure/B6051852.png)
![N-{[5-chloro-7-(1H-indol-5-yl)-2,3-dihydro-1-benzofuran-2-yl]methyl}-2-(2-pyrimidinylthio)acetamide](/img/structure/B6051871.png)
![5-[(5-bromo-1H-indol-3-yl)methylene]-1-(3-chloro-2-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6051896.png)

![1-[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B6051906.png)